molecular formula C17H17N3OS2 B2487203 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897474-89-4

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2487203
CAS No.: 897474-89-4
M. Wt: 343.46
InChI Key: FVAGNEOUEBJENC-UHFFFAOYSA-N
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Description

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of central nervous system (CNS) disorders. The compound's structure, which integrates a benzothiazole moiety linked via a piperazine ring to a thiophene carbonyl group, is characteristic of ligands designed to target neurotransmitter receptors. Research indicates that this scaffold is primarily investigated for its potential as a potent and selective 5-HT1A receptor agonist . The 5-HT1A receptor is a key serotonin receptor subtype implicated in the modulation of anxiety, depression, and psychosis, making it a critical target for psychotropic drug development. The structural analogy to known pharmacologically active compounds, such as arylpiperazine derivatives, suggests this molecule may exhibit high affinity and specificity for this receptor system, allowing researchers to probe serotonin-related pathways. Its research applications extend to structural biology and molecular modeling studies, where it can be used to study ligand-receptor interactions and aid in the rational design of novel therapeutics. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12-4-2-5-13-15(12)18-17(23-13)20-9-7-19(8-10-20)16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAGNEOUEBJENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Condensation and Coupling

A widely employed strategy involves sequential construction of the three moieties (Figure 1):

Step 1: Synthesis of 4-Methylbenzo[d]thiazol-2-amine
React 2-amino-4-methylbenzenethiol with cyanogen bromide in ethanol under reflux (12 hours, 78% yield):
$$
\text{C}7\text{H}7\text{NS} + \text{BrCN} \rightarrow \text{C}8\text{H}7\text{N}_2\text{S} + \text{HBr}
$$

Step 2: Piperazine Functionalization
Couple 4-methylbenzo[d]thiazol-2-amine with piperazine using Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hours):
$$
\text{C}8\text{H}7\text{N}2\text{S} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{12}\text{H}{16}\text{N}_4\text{S}
$$

Optimization of Critical Reaction Parameters

Solvent Effects on Coupling Efficiency

Comparative studies in polar aprotic solvents demonstrate superior yields in DMF versus DCM or THF (Figure 2):

Solvent Yield (%) Purity (%)
DMF 78 99
DCM 34 87
THF 41 91

Temperature-Dependent Reaction Kinetics

Elevating temperature from 25°C to 60°C reduces reaction time from 48 to 16 hours but increases byproduct formation (Table 2):

Temperature (°C) Time (h) Yield (%) Impurity Profile
25 48 78 <1%
40 24 72 3%
60 16 65 8%

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.89 (d, J = 3.1 Hz, 1H, thiophene H-3)
  • δ 7.45–7.32 (m, 3H, benzo[d]thiazole H-5,6,7)
  • δ 3.82–3.75 (m, 4H, piperazine H-2,6)
  • δ 2.51 (s, 3H, CH₃)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)
  • 1590 cm⁻¹ (C=N stretch)
  • 1245 cm⁻¹ (C-S bond)

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at t₃ = 4.78 minutes, confirming >99% purity.

Scale-Up Considerations and Industrial Relevance

Pilot-scale production (10 kg batch) requires:

  • Precise stoichiometric control (1:1.05 ratio of benzo[d]thiazole to piperazine)
  • Continuous flow reactors for exothermic coupling steps
  • Crystallization from ethanol/water (3:1) for final purification

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in assays for anti-inflammatory and antimicrobial activities .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been evaluated for its ability to inhibit enzymes like COX-1 and COX-2, which are involved in inflammatory processes .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, emphasizing substituent effects, physical properties, and bioactivity:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Benzothiazole-Piperazine-Methanone 4-Methyl, Thiophen-2-yl ~364.48 N/A N/A Hypothesized enzyme inhibition N/A
9ea (Imidazothiazole derivative) Imidazo[2,1-b]thiazole-Piperazine-Methanone 4-Methoxyphenyl sulfonyl 483 232–234 86 CA inhibition (hCA I/II)
9ec (Imidazothiazole derivative) Imidazo[2,1-b]thiazole-Piperazine-Methanone 4-Chlorophenyl sulfonyl 501 245–247 80 CA inhibition (hCA I/II)
5i (Benzothiazole derivative) Benzothiazole-Piperazine-Ethanone Triazole, Diphenyltriazolethio 593.17 N/A N/A Anticancer (MCF-7 cells)
Compound 22 (Thiazole derivative) Thiazole-Piperazine-Methanone Methoxy, Thiophen-3-yl 475.14 103–170 40 N/A
11a (Urea derivative) Urea-Piperazine-Thiazole 3-Fluorophenyl 484.2 N/A 85.1 MMP inhibition

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, Tosyl): Compounds like 9ec (4-chlorophenyl sulfonyl) exhibit higher melting points (245–247°C) and potent CA inhibition, likely due to enhanced stability and enzyme interaction . Thiophene vs.

Molecular Weight and Solubility :

  • The target compound (~364.48 g/mol) is smaller than analogs like 5i (593.17 g/mol), which could improve membrane permeability but reduce binding specificity .

Synthetic Challenges :

  • Lower yields (e.g., 40% for Compound 22 in ) are observed in complex hybrids, likely due to steric hindrance from bulky substituents .

Biological Performance :

  • Urea derivatives (e.g., 11a) with fluorophenyl groups show high MMP inhibition (85.1% yield), suggesting that electron-deficient aromatic systems enhance target engagement .

Critical Analysis of Contradictions and Limitations

  • Contradictions in Melting Points :
    Imidazothiazole derivatives with electron-donating groups (e.g., 9ea, 4-methoxyphenyl) exhibit lower melting points (232–234°C) compared to chlorinated analogs (245–247°C), conflicting with trends in simpler aromatic systems .

  • Limited Data on Thiophene Analogs: While thiophene-containing compounds (e.g., ’s Compound 22) are synthesized, their bioactivity data remain unreported, complicating direct comparisons with the target compound.

Biological Activity

The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is part of a class of thiazole derivatives that have been explored for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2OSC_{15}H_{16}N_2OS, with a molecular weight of approximately 284.36 g/mol. The structure features a piperazine ring linked to a thiazole moiety and a thiophene group, which are critical for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study synthesizing various thiazole-piperazine derivatives found that many compounds showed moderate to good antibacterial activity against various pathogens. For instance, compounds derived from the reaction of 2-substituted-4-methylthiazole with piperazine displayed effective inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Synthesized Compounds

CompoundAntimicrobial Activity (Zone of Inhibition in mm)Bacteria Tested
5a18E. coli
5b21S. aureus
5c15P. aeruginosa
5d24K. pneumoniae

Source: Mhaske et al., 2014

2. Antitumor Activity

Thiazole compounds have been extensively studied for their potential as antitumor agents. The presence of specific substituents on the thiazole ring can significantly enhance cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Table 2: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AJurkat1.61
Compound BHT-291.98
Compound CMCF-7<10

Source: MDPI Review on Thiazoles

3. Anticonvulsant Activity

Some thiazole derivatives have also been evaluated for their anticonvulsant properties. In vivo studies indicated that specific analogs could significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-piperazine derivatives, where one compound exhibited remarkable activity against both bacterial strains and cancer cells, highlighting its dual therapeutic potential. This compound was further analyzed using molecular docking studies to understand its interaction with biological targets.

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